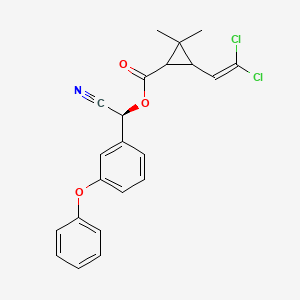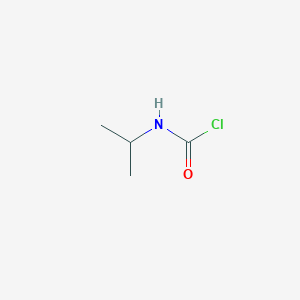
Isopropylcarbamic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropylcarbamic chloride, with the chemical formula C₄H₈ClNO, is a compound used in various chemical reactions and industrial applications. It is known for its reactivity and is often utilized in the synthesis of other chemical compounds. The compound is typically stored under an inert atmosphere and at low temperatures to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: Isopropylcarbamic chloride can be synthesized through the reaction of isopropylamine with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
Isopropylamine+Phosgene→Isopropylcarbamic chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction between isopropylamine and phosgene is carefully monitored. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: Isopropylcarbamic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropylamine and carbon dioxide.
Decomposition: At elevated temperatures, it can decompose to form isopropyl isocyanate and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols and amines, which react with this compound to form carbamates.
Water: For hydrolysis reactions.
Heat: For decomposition reactions.
Major Products:
Substituted Carbamates: Formed from substitution reactions.
Isopropylamine and Carbon Dioxide: Formed from hydrolysis.
Isopropyl Isocyanate and Hydrogen Chloride: Formed from decomposition.
科学研究应用
Isopropylcarbamic chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of carbamates and other organic compounds.
Biology: In the modification of biomolecules for research purposes.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism by which isopropylcarbamic chloride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is utilized in the synthesis of a wide range of chemical compounds .
相似化合物的比较
Methylcarbamic Chloride: Similar in structure but with a methyl group instead of an isopropyl group.
Ethylcarbamic Chloride: Contains an ethyl group instead of an isopropyl group.
Tert-Butylcarbamic Chloride: Contains a tert-butyl group instead of an isopropyl group.
Uniqueness: Isopropylcarbamic chloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in certain synthetic applications where other carbamic chlorides may not be as effective .
属性
IUPAC Name |
N-propan-2-ylcarbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXPCGVNXPRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506743 |
Source


|
| Record name | Propan-2-ylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38955-43-0 |
Source


|
| Record name | Propan-2-ylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
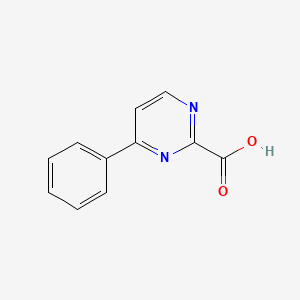


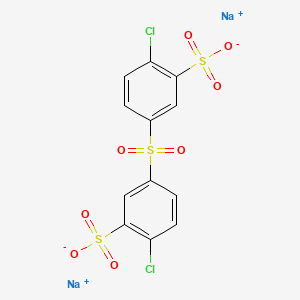


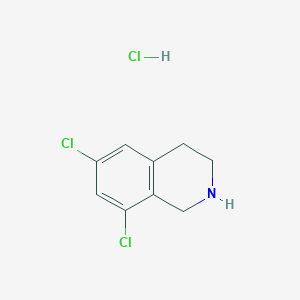
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
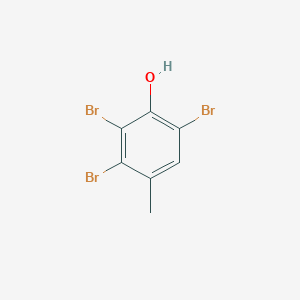
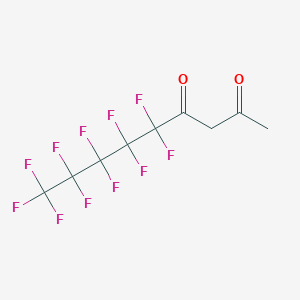

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
